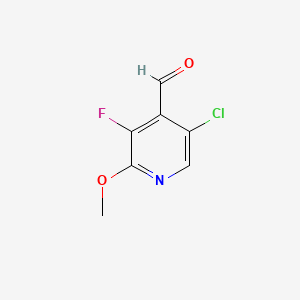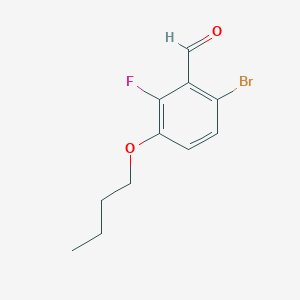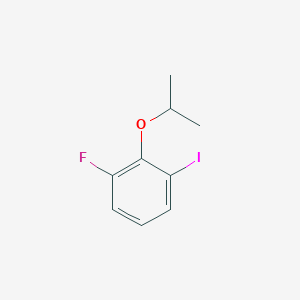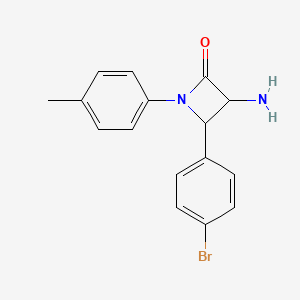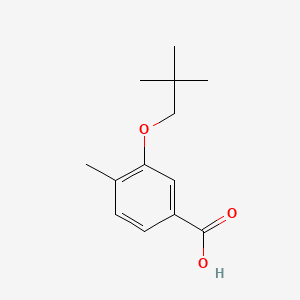
4-Methyl-3-(neopentyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(neopentyloxy)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a methyl group at the 4-position and a neopentyloxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid typically involves multiple steps. One common method includes the alkylation of 4-methylbenzoic acid with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the neopentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Methyl-3-(neopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: this compound can be converted to 4-methyl-3-(neopentyloxy)benzaldehyde.
Reduction: The reduction of the carboxylic acid group yields 4-methyl-3-(neopentyloxy)benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-3-(neopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(neopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
4-Methylbenzoic acid: Lacks the neopentyloxy group, making it less sterically hindered.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a neopentyloxy group, affecting its reactivity and solubility.
4-Methyl-3-(tert-butoxy)benzoic acid: Similar in structure but with a tert-butoxy group, influencing its chemical properties.
Uniqueness
4-Methyl-3-(neopentyloxy)benzoic acid is unique due to the presence of the bulky neopentyloxy group, which can impact its steric and electronic properties. This uniqueness makes it valuable for specific applications where such features are desired.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(2,2-dimethylpropoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-10(12(14)15)7-11(9)16-8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
InChIキー |
HUUCZXXNPSHFDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



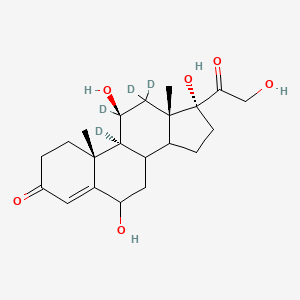
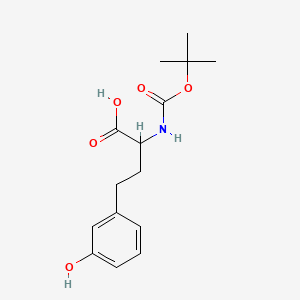
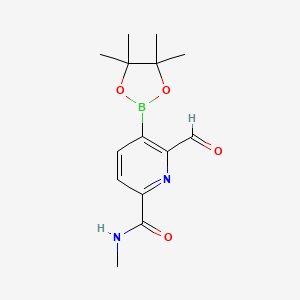
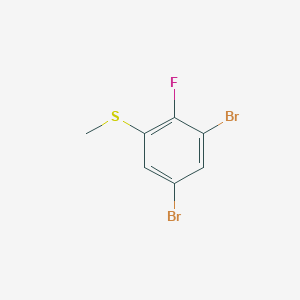

![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
